Propan-2-yl 6-(trifluoromethyl)pyridine-3-carboxylate
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Overview
Description
Propan-2-yl 6-(trifluoromethyl)pyridine-3-carboxylate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a trifluoromethyl group attached to the pyridine ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 6-(trifluoromethyl)pyridine-3-carboxylate typically involves the esterification of 6-(trifluoromethyl)pyridine-3-carboxylic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 6-(trifluoromethyl)pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Propan-2-yl 6-(trifluoromethyl)pyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Propan-2-yl 6-(trifluoromethyl)pyridine-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence its binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl 6-(methyl)pyridine-3-carboxylate
- Propan-2-yl 6-(chloromethyl)pyridine-3-carboxylate
- Propan-2-yl 6-(bromomethyl)pyridine-3-carboxylate
Uniqueness
Propan-2-yl 6-(trifluoromethyl)pyridine-3-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. These properties can enhance its performance in various applications compared to similar compounds with different substituents.
Properties
CAS No. |
1461680-95-4 |
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Molecular Formula |
C10H10F3NO2 |
Molecular Weight |
233.19 |
IUPAC Name |
propan-2-yl 6-(trifluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H10F3NO2/c1-6(2)16-9(15)7-3-4-8(14-5-7)10(11,12)13/h3-6H,1-2H3 |
InChI Key |
XRJSPALOFMUFGT-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=CN=C(C=C1)C(F)(F)F |
solubility |
not available |
Origin of Product |
United States |
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